molecular formula C16H12N5NaO7S B12375719 sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate

sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate

Cat. No.: B12375719
M. Wt: 441.4 g/mol
InChI Key: YAJDUQNWUWXIBO-UHFFFAOYSA-M
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Description

Sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a sulfonate group. This compound is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate typically involves the diazotization of 3-methyl-1-phenyl-5-pyrazolone followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to maintain the quality and yield of the product. The final product is often purified through crystallization or filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can have different properties and applications.

Scientific Research Applications

Sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and in the study of biological processes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes and can be exploited for therapeutic or diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-nitrobenzenesulfonate
  • Sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-6-nitrobenzenesulfonate

Uniqueness

The unique combination of functional groups in sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate gives it distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable as a dye, while its reactivity allows for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H12N5NaO7S

Molecular Weight

441.4 g/mol

IUPAC Name

sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

YAJDUQNWUWXIBO-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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